4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline
Description
Properties
IUPAC Name |
4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSMXFRBVSDVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with 5,6-dimethyl-2-nitrobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as metal catalysts or ionic liquids may be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzoxazole derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline is a benzoxazole derivative with a benzene and oxazole ring. It has applications in scientific research, medicinal chemistry, and material science.
Scientific Research Applications
- Medicinal Chemistry Benzoxazole derivatives have diverse pharmacological properties, including antimicrobial and anticancer activities. this compound is studied for potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline exhibits notable biological activities and has been studied for its potential as a pharmacophore in drug discovery, particularly against various disease targets. The compound may inhibit specific enzymes or receptors involved in disease processes, contributing to its potential therapeutic applications in areas such as antimicrobial, antifungal, anticancer, and anti-inflammatory research.
- Synthesis of complex molecules It can be used as a building block in the synthesis of more complex molecules. It can be synthesized from 2-aminophenol and aldehyde substrates through various chemical reactions. Recent advancements in synthetic methodologies have introduced catalytic systems to enhance yield and selectivity during synthesis. For example, nanocatalysts and ionic liquid catalysts have been employed to facilitate the cyclization process more efficiently than traditional methods.
- Fluorescent probe The benzoxazole structure allows it to be investigated for its potential as a fluorescent probe.
- Material Science It is utilized in the development of new materials with specific properties, such as polymers and coatings. 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline can be used to polymerize methacrylates and methacrylamides, with good MW control and moderate polydispersities. It can also be used in the synthesis of degradable and chemically recyclable polymers using 4,4-disubstituted five-membered cyclic ketene hemiacetal ester (CKHE) monomers.
4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline can undergo several types of chemical reactions, and the specific conditions for these reactions vary based on the reagents used but generally involve controlled temperatures and solvent systems to optimize yield and selectivity.
Mechanism of Action
The mechanism of action of 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound can also interfere with cellular pathways, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
4-(1,3-Benzoxazol-2-yl)aniline (CAS 20934-81-0)
- Molecular Formula : C₁₃H₁₀N₂O
- Molecular Weight : 210.23 g/mol
- Key Differences : Lacks the 5,6-dimethyl groups on the benzoxazole ring.
- Applications : Primarily used as an OLED material due to its electronic properties .
- Impact of Substituents : The absence of methyl groups reduces steric hindrance and increases planarity, enhancing π-conjugation for optoelectronic applications.
4-(6-Methyl-1,3-benzothiazol-2-yl)-N-[(E)-2-naphthylmethylene]aniline
- Molecular Formula : C₂₅H₁₈N₂S
- Molecular Weight : 378.49 g/mol
- Key Differences : Benzothiazole replaces benzoxazole (sulfur vs. oxygen), with a naphthylmethylene substituent.
- Applications: Not explicitly stated, but benzothiazoles are common in dyes and sensors due to thiazole’s electron-withdrawing nature .
4-(6-Isopropyl-1H-benzimidazol-2-yl)aniline (CAS 5633-34-1)
- Molecular Formula : C₁₆H₁₇N₃
- Molecular Weight : 251.33 g/mol
- Key Differences : Benzimidazole core (two nitrogen atoms) replaces benzoxazole.
- Applications : Used in catalysis and medicinal chemistry; benzimidazoles exhibit enhanced hydrogen-bonding capacity .
- Impact of Heterocycle : The fused imidazole ring increases basicity and metabolic stability compared to benzoxazole derivatives.
Analogues with Substituent Variations
2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- Molecular Formula: Not provided (estimated C₁₅H₁₄N₂O).
- Key Differences : Methyl groups at positions 2 (aniline) and 5 (benzoxazole) instead of 5,6-dimethyl.
- Impact of Substituent Position : Alters electronic distribution; para-substitution on aniline may enhance conjugation compared to ortho-substitution .
4-(1,3-Benzothiazol-2-ylmethyl)aniline (CAS 37859-28-2)
- Molecular Formula : C₁₄H₁₂N₂S
- Molecular Weight : 240.32 g/mol
- Key Differences : Benzothiazole linked via a methylene bridge (–CH₂–) to aniline.
Physicochemical and Functional Comparisons
Key Observations :
Electronic Effects : Benzoxazoles (oxygen) are less electron-withdrawing than benzothiazoles (sulfur), influencing charge transport in OLEDs vs. dye applications .
Steric Effects : 5,6-Dimethyl groups in the target compound may enhance binding specificity in PPARγ agonists by fitting into hydrophobic pockets .
Synthetic Flexibility : Compounds with methylene linkers (e.g., 4-(benzothiazol-2-ylmethyl)aniline) offer conformational adaptability for drug design .
Biological Activity
4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzoxazole moiety fused with an aniline structure. The presence of dimethyl groups at the 5 and 6 positions of the benzoxazole ring enhances its lipophilicity and potentially its biological activity. This compound is often synthesized through various chemical modifications to improve its efficacy against specific biological targets.
Antimicrobial Properties
Research indicates that benzoxazole derivatives, including this compound, exhibit notable antimicrobial activities. For instance:
- Antibacterial Activity : Studies have shown that compounds with similar structures possess significant antibacterial effects against various strains of bacteria, including resistant strains .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against fungi responsible for skin infections and systemic diseases .
Antiprotozoal Activity
Recent investigations into the antiprotozoal potential of benzoxazole derivatives have highlighted their effectiveness against parasites causing diseases such as malaria and leishmaniasis. The compound demonstrated promising activity in inhibiting the growth of Plasmodium falciparum (the malaria parasite) and Leishmania spp. .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Mechanisms of Action : The compound may exert its anticancer effects by modulating enzyme activity involved in cell proliferation and apoptosis. For example, it has been shown to inhibit specific kinases that are crucial for cancer cell survival .
- Cell Line Studies : In vitro studies revealed that this compound exhibits cytotoxicity against several cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), with IC50 values indicating potent activity .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit enzymes associated with oxidative stress and inflammatory pathways. This inhibition can lead to reduced cellular damage and inflammation.
- Receptor Modulation : It may also modulate receptor activity involved in signaling pathways that regulate cell growth and survival .
Case Studies and Research Findings
Several case studies have documented the biological activities of benzoxazole derivatives:
- Antimalarial Activity : A study demonstrated that functionalization of benzoxazole derivatives significantly enhanced their antimalarial properties. Specifically, the chloroacetyl functional group was linked to improved efficacy against malaria parasites .
- Cytotoxicity in Cancer Cells : In a comparative study involving multiple derivatives, this compound showed superior cytotoxic effects compared to other analogs against A549 cells, suggesting its potential as a lead compound for further development .
Q & A
Q. What are the optimal synthetic routes for 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves coupling aniline derivatives with substituted benzoxazole precursors under reflux conditions. For example, glacial acetic acid is used as a catalyst in ethanol, with reflux times (~4–6 hours) critical for achieving yields >60% . Alternative methods may employ coupling agents like CDI (1,1'-carbonyldiimidazole) to activate carboxylic acid intermediates, followed by nucleophilic substitution. Purification via column chromatography or recrystallization is recommended to isolate the product. Reaction optimization should prioritize temperature control and stoichiometric ratios to minimize side products like unreacted aniline or oxidized derivatives .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the presence of the benzoxazole ring (e.g., aromatic protons at δ 6.8–8.0 ppm) and the aniline NH group (δ ~5.0 ppm, broad singlet).
- IR : Detect NH stretching vibrations (~3350–3420 cm) and benzoxazole C=N/C-O bands (~1600–1650 cm) .
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated in structurally analogous compounds like 4-(1,3-benzothiazol-2-yl)-N-(2-pyridyl-methyl)aniline .
- LC-MS : Validate molecular weight (e.g., [M+H] ion) and purity (>95%) .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly in enzyme inhibition or cellular models?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., for kinases or proteases) with the compound at varying concentrations (1–100 µM). Include positive controls (e.g., staurosporine for kinases) and measure IC values via dose-response curves .
- Cellular Efficacy : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with 24–72 hour exposure. Pair with flow cytometry to assess apoptosis (Annexin V/PI staining) .
- Mechanistic Studies : Employ Western blotting to track signaling pathways (e.g., phosphorylation status of ERK or Akt) after treatment .
Q. How should conflicting spectral data (e.g., unexpected NMR shifts or LC-MS adducts) be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-(1H-tetrazol-1-yl)aniline derivatives) to identify shifts caused by electron-withdrawing/donating groups .
- Adduct Identification : In LC-MS, use high-resolution mass spectrometry (HRMS) to distinguish between [M+Na] or [M+NH] adducts and actual impurities .
- Reaction Trace Analysis : Check for residual solvents (e.g., DMSO-d in NMR) or byproducts (e.g., oxidized aniline) via TLC or GC-MS .
Q. What computational strategies can predict the compound’s interaction with biological targets or its photophysical properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., EGFR or COX-2). Focus on the benzoxazole moiety’s role in π-π stacking or hydrogen bonding .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis absorption spectra or charge-transfer properties, critical for applications in optoelectronics .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .
Data Contradiction and Optimization
Q. How can discrepancies between theoretical (computational) and experimental binding affinities be addressed?
- Methodological Answer :
- Solvent Effects : Re-run docking with explicit solvent models (e.g., water) to account for solvation energy differences.
- Conformational Sampling : Use induced-fit docking to accommodate protein flexibility.
- Experimental Validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants and refine computational parameters .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) for improved protonation of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 hour vs. 4 hours) while maintaining high temperatures (150°C) to enhance efficiency .
- Flow Chemistry : Implement continuous-flow reactors to minimize side reactions and improve heat transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
